An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate
An In-depth Technical Guide to the Physicochemical Properties of tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate, a heterocyclic compound of interest in medicinal chemistry. In the absence of extensive published experimental data for this specific molecule, this document outlines the predicted characteristics and provides detailed, field-proven experimental protocols for their empirical determination. The guide is structured to offer not just data, but a strategic framework for understanding the compound's behavior, crucial for its potential application in drug discovery and development. We will delve into the causality behind experimental choices and establish self-validating systems for data generation, ensuring scientific integrity and trustworthiness.
Introduction: The Strategic Importance of Physicochemical Profiling
In the landscape of modern drug discovery, the adage 'a potent molecule is not necessarily a successful drug' holds significant weight. The journey from a hit compound to a clinical candidate is paved with challenges, many of which are dictated by the molecule's physicochemical properties. These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its potential for toxicity.[1][2][3] A thorough understanding and early optimization of these properties are therefore paramount to de-risking a drug development program and increasing its probability of success.
The subject of this guide, tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate, incorporates a 1,2,4-oxadiazole ring, a five-membered heterocycle known for its metabolic stability and ability to act as a bioisosteric replacement for esters and amides.[4][5] The presence of the tert-butyl ester adds a lipophilic and sterically hindered moiety, which is often used as a protecting group or to modulate a compound's properties. This guide will provide a detailed examination of the key physicochemical attributes of this molecule, offering both predicted values and the methodologies to verify them.
Molecular Structure and Predicted Physicochemical Properties
A foundational understanding of a molecule's physicochemical profile begins with its structure. The arrangement of functional groups in tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate dictates its polarity, hydrogen bonding capacity, and overall shape, which in turn influence its macroscopic properties.
Figure 2: Workflow for logP determination using the shake-flask method.
Protocol:
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Preparation of Phases: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 and saturate it with n-octanol. Similarly, saturate n-octanol with the PBS solution. This pre-saturation is crucial to prevent volume changes during the experiment.
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Compound Solution: Prepare a stock solution of the test compound in the aqueous buffer at a known concentration.
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Partitioning: In a suitable vessel, mix a known volume of the aqueous compound solution with an equal volume of the saturated n-octanol.
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Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).
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Phase Separation: Separate the aqueous and organic phases by centrifugation.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
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Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.
Aqueous Solubility: Kinetic and Thermodynamic Assays
Aqueous solubility can be assessed through kinetic or thermodynamic methods. Kinetic solubility is often used in early discovery for high-throughput screening, while thermodynamic solubility provides the true equilibrium value. [6] Kinetic Solubility (Turbidimetric Method):
Figure 4: Workflow for pKa determination by potentiometric titration.
Protocol:
-
Sample Preparation: Dissolve a precisely weighed amount of the compound in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration Setup: Place the solution in a thermostatted vessel with a calibrated pH electrode and a magnetic stirrer.
-
Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), adding small increments of the titrant.
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which is the point where half of the compound has been neutralized.
Spectroscopic and Spectrometric Characterization
Structural confirmation and purity assessment are critical components of physicochemical characterization. The following are the predicted spectral characteristics and the methodologies for their acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
[7]Predicted ¹H NMR (400 MHz, CDCl₃) δ (ppm):
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~ 4.2-4.4 (s, 2H): Methylene protons (CH₂) adjacent to the ester and the oxadiazole ring.
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~ 2.5 (s, 3H): Methyl protons (CH₃) on the oxadiazole ring.
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~ 1.5 (s, 9H): tert-butyl protons (C(CH₃)₃).
Predicted ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
~ 170-175: Ester carbonyl carbon (C=O).
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~ 165-170: C3 of the oxadiazole ring.
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~ 160-165: C5 of the oxadiazole ring.
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~ 80-85: Quaternary carbon of the tert-butyl group.
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~ 30-35: Methylene carbon (CH₂).
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~ 28: Methyl carbons of the tert-butyl group.
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~ 10-15: Methyl carbon on the oxadiazole ring.
Experimental Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a suitable NMR spectrometer (e.g., 400 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrum (Electron Ionization - EI):
-
Molecular Ion (M⁺): m/z = 198.
-
Key Fragments:
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m/z = 142 ([M - C₄H₈]⁺, loss of isobutylene).
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m/z = 100 ([M - C₄H₉O₂]⁺, loss of the tert-butoxycarbonyl group).
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m/z = 57 ([C₄H₉]⁺, tert-butyl cation).
-
Experimental Protocol:
-
Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).
-
Ionization: Ionize the sample using an appropriate technique (e.g., electron ionization or electrospray ionization).
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio.
-
Detection: Detect the ions to generate the mass spectrum.
Conclusion
The physicochemical properties of tert-Butyl 2-(5-methyl-1,2,4-oxadiazol-3-yl)acetate are critical to its potential as a lead compound in drug discovery. This guide has provided a comprehensive overview of its predicted properties and detailed, robust experimental protocols for their empirical determination. By following these methodologies, researchers can generate high-quality, reliable data to inform decision-making in the optimization of this and other novel chemical entities. The integration of predictive assessment with rigorous experimental validation is a cornerstone of modern, efficient drug development.
References
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024, March 6). Sygnature Discovery. Retrieved from [Link]
-
The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (n.d.). PubMed. Retrieved from [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (2015, February 19). rajournals. Retrieved from [Link]
-
Kinetic Solubility Assays Protocol. (n.d.). AxisPharm. Retrieved from [Link]
-
Properties and reactivities of 1,2,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Physicochemical property of drug molecules with respect to drug actions. (2014, June 15). JBINO. Retrieved from [Link]
-
Protocol for Determining pKa Using Potentiometric Titration. (n.d.). Creative Bioarray. Retrieved from [Link]
-
The role of physicochemical and topological parameters in drug design. (2024, July 8). Frontiers. Retrieved from [Link]
-
Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. (n.d.). PMC. Retrieved from [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024, September 30). MDPI. Retrieved from [Link]
-
Methods for Determination of Lipophilicity. (2022, August 25). Encyclopedia.pub. Retrieved from [Link]
-
Experiment # 11: Spectroscopic determination of indicator pKa. (n.d.). ULM. Retrieved from [Link]
-
Enhancing Reliability and Efficiency in LogP Determination Techniques for Typical Drugs. (2024, March 22). Longdom Publishing. Retrieved from [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2025, October 12). ResearchGate. Retrieved from [Link]
-
1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins. (2024, September 30). PubMed. Retrieved from [Link]
-
Development of Methods for the Determination of pKa Values. (n.d.). PMC. Retrieved from [Link]
-
Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024, April 23). DergiPark. Retrieved from [Link]
-
1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. (n.d.). PubMed. Retrieved from [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved from [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024, December 9). ResearchGate. Retrieved from [Link]
-
Pharmaceutical Solubility Testing. (2026, January 22). SGS. Retrieved from [Link]
-
Practical methods for the measurement of log P for surfactants. (2025, August 7). ResearchGate. Retrieved from [Link]
-
NMR Chemical Shifts. (n.d.). University of Wisconsin-Madison. Retrieved from [Link]
-
Turbidimetric Solubility Assay. (n.d.). Evotec. Retrieved from [Link]
-
Synthesis and characterization of boc-protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). International Journal of Chemical Research. Retrieved from [Link]
-
tert-Butyl Nitrite Mediated Synthesis of 1,2,4-Oxadiazol-5(4H)-ones from Terminal Aryl Alkenes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
SYNTHESIS OF 3-TERT-BUTYL-5-(4-VINYLPHENYL)-1,2,4-OXADIAZOLE USING TWO DIFFERENT PATHWAYS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Supplementary Material. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
1H and 13C NMR Spectra. (n.d.). Rsc.org. Retrieved from [Link]
-
Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs. (2013, October 25). Beilstein Journals. Retrieved from [Link]
-
1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
13C and 1H NMR Chemical Shifts Prediction Models for tert-butyl peroxides. (n.d.). UPRM. Retrieved from [Link]
-
Synthesis and characterization of Boc-Protected thio-1,3,4-oxadiazol-2-yl derivatives. (n.d.). Jetir.org. Retrieved from [Link]
-
tert-butyl 2-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl-(2-phenylethyl)amino]acetate. (n.d.). LookChem. Retrieved from [Link]
-
Carboxylic acid derivatives. (2008, October 21). MassBank. Retrieved from [Link]
-
The Identification and synthesis of metabolites of 4-(5-methyl-1,3,4-oxadiazole-2-yl). (2024, November 21). Pharmacia. Retrieved from [Link]
Sources
- 1. Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 2. The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 4. mdpi.com [mdpi.com]
- 5. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. scs.illinois.edu [scs.illinois.edu]

